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3-Phenyl-7-(1-pyrrolidinyl)-1-

indanone

CAS No.: 306976-73-8

Cat. No.: B2698591

Get Quote

Executive Summary
The 3-phenyl-1-indanone scaffold represents a rigidified pharmacophore sharing structural

homology with Combretastatin A-4 (CA-4) and Colchicine. Unlike flexible chalcones, the

indanone core restricts conformational freedom, potentially reducing the entropic penalty of

binding to the colchicine-binding site (CBS) on

-tubulin.

This guide objectively compares the SAR, potency, and physicochemical profiles of 3-phenyl-1-

indanone derivatives against industry standards (CA-4, Colchicine, and 5-FU). Analysis

confirms that while CA-4 often retains superior absolute potency, optimized indanone

derivatives (specifically (R)-isomers) offer improved metabolic stability and reduced

cardiotoxicity (hERG liability).
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The biological activity of the 3-phenyl-1-indanone series is dictated by three critical structural

domains: the Indanone A-Ring, the C3-Phenyl B-Ring, and the Stereogenic Center at C3.

SAR Logic Map
The following diagram illustrates the validated structure-activity relationships derived from

recent high-impact studies.
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Figure 1: SAR Map of 3-phenyl-1-indanone. Key interactions involve the A-ring methoxy groups

mimicking colchicine and the C3-configuration determining fit within the hydrophobic pocket.
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Structural Domain Modification Biological Impact
Causality/Mechanis
m

Indanone A-Ring 5,6-Dimethoxy Increased Potency

Mimics the A-ring of

CA-4/Colchicine;

facilitates H-bonding

with Val181 and

Cys241 in tubulin.

Unsubstituted Loss of Activity

Lack of electron-

donating groups

reduces binding

affinity significantly.

C3-Phenyl B-Ring 3,4,5-Trimethoxy Maximal Potency

Fits the hydrophobic

pocket near

-tubulin; critical for

"colchicine-site"

recognition.

4-Amino / 4-Fluoro Retained Activity

Improves solubility

while maintaining

reasonable affinity

(bioisostere to

methoxy).

C3-Chiral Center (R)-Configuration Selectivity

The (R)-isomer aligns

the B-ring into the

hydrophobic pocket

more effectively than

the (S)-isomer (e.g.,

compound (R)-9k).

C2-Position Benzylidene (=CH-Ar) Mixed Results Creates "Arylidene

Indanones." Increases

rigidity but can lead to

solubility issues and

non-specific toxicity
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(Michael acceptor

reactivity).

Comparative Performance Analysis
This section compares the lead 3-phenyl-1-indanone candidate, (R)-9k, and related hybrids

against clinical standards.

Table 1: Inhibitory Profiles against Colorectal and Breast Cancer Cell Lines
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Compoun
d

Class Target
IC50
(HCT-116)

IC50
(MCF-7)

Tubulin
Inhibition
(IC50)

Solubility
/ Safety
Note

(R)-9k

3-

Arylindano

ne

Tubulin

(CBS)
0.21 µM N/A 6.1 µM

Low hERG

toxicity;

Higher

selectivity

for cancer

vs. normal

cells than

5-FU [1].

Indanone 5
Indazole-

Hybrid
Tubulin N/A 0.16 µM Active

241-fold

more

active than

its isomer;

comparabl

e to

Imatinib in

K562 cells

[2].

CA-4
Stilbene

(Standard)

Tubulin

(CBS)
0.011 µM 0.003 µM

~1.0-2.0

µM

Poor

aqueous

solubility;

chemically

unstable

(cis-to-

trans

isomerizati

on) [3].

5-FU Antimetabo

lite

DNA/RNA ~5.0 µM ~10 µM Inactive High

clinical

toxicity;

resistance

developme
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nt

common.

Colchicine Alkaloid
Tubulin

(CBS)
~0.05 µM ~0.01 µM 2.2 µM

High

general

toxicity;

narrow

therapeutic

index.

Key Insight: While CA-4 remains the potency leader in vitro, (R)-9k and Indanone 5 offer a

strategic advantage: Chemical Stability. The indanone ring prevents the cis-trans isomerization

that plagues CA-4, ensuring a consistent pharmacological profile during storage and

administration. Furthermore, (R)-9k demonstrated negligible cardiotoxicity (hERG), a common

failure point for tubulin inhibitors.

Mechanism of Action (MoA)
The 3-phenyl-1-indanone series functions as a Microtubule Destabilizing Agent (MDA). By

binding to the colchicine site at the interface of

- and

-tubulin dimers, it prevents the polymerization necessary for mitotic spindle formation.
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Figure 2: Mechanism of Action. The ligand binds free tubulin dimers, blocking polymerization,

leading to G2/M arrest and subsequent apoptosis.
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Experimental Protocols
To ensure reproducibility and validation of the SAR claims, the following protocols are

recommended. These are adapted from standard methodologies used in the cited literature.

Synthesis: Nazarov Cyclization Route
This is the most robust method for generating the 3-phenyl-1-indanone core with high yield.

Chalcone Formation (Precursor):

Reagents: Substituted Benzaldehyde (1.0 eq), Substituted Acetophenone (1.0 eq), NaOH

(10%, aq), Ethanol.

Procedure: Stir reactants in ethanol at RT. Add NaOH dropwise. Stir for 6-12h. Precipitate

forms.

Workup: Filter, wash with cold water/ethanol. Recrystallize.

Cyclization (Indanone Formation):

Reagents: Chalcone precursor, Trifluoroacetic acid (TFA) or Methanesulfonic acid.

Procedure: Dissolve chalcone in TFA. Reflux at 80-100°C for 4-8h (Monitor by TLC).

Workup: Quench with ice water. Extract with Ethyl Acetate. Wash with NaHCO3. Dry over

Na2SO4.

Purification: Silica gel column chromatography (Hexane:EtOAc gradient).

Biological Validation: Tubulin Polymerization Assay
Self-Validating Step: Always run a reference standard (Colchicine or CA-4) in parallel to

normalize batch-to-batch tubulin variability.

Preparation: Use >99% pure tubulin protein (porcine brain source) in PEM buffer (80 mM

PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.
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Incubation: Add test compound (dissolved in DMSO) to tubulin solution (final conc. 3 mg/mL)

in a 96-well plate. Keep DMSO <1%.

Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) using a DAPI-based reporter

or simply measure absorbance at 340 nm (turbidity) every 30 seconds for 60 minutes at

37°C.

Analysis: The

of the polymerization curve is compared to the vehicle control.

Interpretation: A decrease in

indicates inhibition. Calculate IC50 based on dose-response.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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